1-Bromo-6,6-dimethyl-2-hepten-4-yne
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
126764-15-6 |
|---|---|
Molecular Formula |
C9H13Br |
Molecular Weight |
201.10 g/mol |
IUPAC Name |
1-bromo-6,6-dimethylhept-2-en-4-yne |
InChI |
InChI=1S/C9H13Br/c1-9(2,3)7-5-4-6-8-10/h4,6H,8H2,1-3H3 |
InChI Key |
OOLYZFSILFGXCC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC=CCBr |
Canonical SMILES |
CC(C)(C)C#CC=CCBr |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 6,6 Dimethyl 2 Hepten 4 Yne
Direct Halogenation Strategies
Direct halogenation focuses on the introduction of a bromine atom in a single, decisive step from a readily available precursor. This approach is often valued for its atom economy and straightforward execution.
Bromination of Related Unsaturated Hydrocarbons and Alcohols
A primary and well-documented method for synthesizing 1-bromo-6,6-dimethyl-2-hepten-4-yne involves the direct bromination of its corresponding alcohol precursor, 6,6-dimethylhept-1-en-4-yn-3-ol (B1337871). google.com This transformation is a substitution reaction where the hydroxyl group of the alcohol is replaced by a bromine atom. The reaction proceeds by treating the alcohol with a combination of hydrobromic acid and phosphorus tribromide. google.comprepchem.com This process yields a mixture of the (E) and (Z) isomers of the target compound. google.comprepchem.com
The precursor, 6,6-dimethylhept-1-en-4-yn-3-ol, is itself synthesized by reacting t-butylacetylene with an organometallic reagent like butyllithium (B86547) to form a lithium acetylide, which is then reacted with acrolein. google.com
Optimized Reagents and Reaction Conditions for Selective Bromination
The selection of reagents and the careful control of reaction conditions are critical for optimizing the yield and purity of the final product. In the bromination of 6,6-dimethylhept-1-en-4-yn-3-ol, a common procedure involves stirring a mixture of 48% hydrobromic acid (HBr) and phosphorus tribromide (PBr₃) before the dropwise addition of the alcohol. prepchem.com Maintaining a low temperature during the addition, followed by stirring at room temperature, facilitates the conversion while minimizing side reactions. prepchem.com
While the HBr/PBr₃ system is effective, research into selective bromination of complex unsaturated systems has identified alternative reagents that can offer milder conditions or improved selectivity in other contexts. For instance, 2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCO) is known to be an excellent reagent for the selective bromination of polyenes under very mild conditions. rsc.org Another approach in the broader field of enyne chemistry involves the use of iron(III) bromide (FeBr₃) as a catalyst and bromine source, which has been shown to promote selective bromination and cyclization of 1,n-enynes. nih.gov
Below is a table summarizing the typical reaction conditions for the direct bromination of the alcohol precursor.
| Parameter | Value/Condition | Source |
| Starting Material | 6,6-dimethyl-hept-1-en-4-yn-3-ol | prepchem.com |
| Reagents | 48% Hydrobromic Acid (HBr), Phosphorus Tribromide (PBr₃) | prepchem.com |
| Temperature | Dropwise addition at 10°C | prepchem.com |
| Reaction Time | 1.5 hours | prepchem.com |
| Workup | Poured onto ice-water, extracted with hexane | prepchem.com |
| Isomeric Ratio | 3:1 mixture of trans- (E) and cis- (Z) isomers | prepchem.com |
Multi-Step Convergent Synthetic Approaches
Construction of the En-yne Framework
The core structure of this compound is its conjugated en-yne framework. A common method for constructing this carbon skeleton is the reaction between the lithium salt of t-butylacetylene and acrolein, which directly yields the 6,6-dimethylhept-1-en-4-yn-3-ol precursor used in direct halogenation. google.com
An alternative and highly versatile strategy for building en-yne frameworks relies on transition metal-catalyzed cross-coupling reactions. nih.gov These methods allow for the precise and controlled formation of carbon-carbon bonds. For example, the en-yne backbone can be assembled by coupling a terminal alkyne with a vinyl halide, a reaction that forms the basis of the methodologies discussed in the following section.
Palladium-Catalyzed Coupling Reactions in Bromo-En-yne Synthesis (e.g., Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of conjugated enynes. nih.gov The Sonogashira reaction, in particular, is widely employed and involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org
In the context of synthesizing this compound or its analogs, a Sonogashira coupling can be used to construct the en-yne backbone. A relevant example is seen in the synthesis of the corresponding chloro-analog, (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne. google.com In this process, t-butyl acetylene (B1199291) is coupled with a stereodefined vinyl halide, (E)-1-hydroxy-3-chloro-propylene, using a palladium catalyst to form the en-yne alcohol precursor, (E)-1-hydroxyl-6,6-dimethyl-2-heptene-4-alkynes. google.com This alcohol can then be converted to the final halogenated product. This approach highlights how palladium catalysis can be integral to forming the core structure before the final halogen is introduced.
The key components of a typical Sonogashira coupling for en-yne synthesis are outlined in the table below.
| Component | Example/Function | Source |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | libretexts.orgorgsyn.org |
| Copper (I) Co-catalyst | Copper(I) iodide (CuI) | orgsyn.orgmdpi.com |
| Substrates | Terminal Alkyne (e.g., t-butyl acetylene) & Vinyl Halide | google.com |
| Base | Amine base (e.g., Triethylamine, Diethylamine) | wikipedia.orgmdpi.com |
| Solvent | Toluene, DMF, Acetonitrile | orgsyn.orgmdpi.com |
Stereoselective Control in Forming the (E)-Isomer of this compound
Achieving stereocontrol to selectively synthesize the (E)-isomer (trans) is a crucial aspect of the synthesis. The direct bromination of 6,6-dimethylhept-1-en-4-yn-3-ol typically results in a mixture of (E) and (Z) isomers, with the (E) isomer being the major product but requiring subsequent purification to isolate. prepchem.com
In contrast, multi-step convergent approaches utilizing palladium-catalyzed coupling offer a superior level of stereochemical control. The stereochemistry of the final en-yne product is determined by the geometry of the vinyl halide starting material. libretexts.org For instance, the synthesis of the analogous (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne specifically employs (E)-1,3-dichloropropene as a starting material. google.com The (E)-configuration of the double bond is maintained throughout the reaction sequence, including the Sonogashira coupling, leading to the formation of the pure (E)-isomer of the final product. This strategy demonstrates that by choosing a starting vinyl halide with a predefined stereochemistry, one can achieve excellent stereoselective control over the final bromo-en-yne product.
Novel and Emerging Synthetic Routes for Halogenated Conjugated Systems
The synthesis of halogenated conjugated systems, including enynes like this compound, is an area of active research. Traditional methods for producing such compounds can require harsh conditions and may lack selectivity. For instance, a known method for synthesizing this compound involves treating 6,6-dimethyl-hept-1-en-4-yn-3-ol with hydrobromic acid and phosphorus tribromide, which results in a mixture of geometric isomers. Modern synthetic chemistry seeks to overcome these limitations through the development of novel catalytic systems and the use of versatile precursors that offer greater control over reaction outcomes.
Photoredox Catalysis in Halogenation of Unsaturated Compounds
Visible-light photoredox catalysis has surfaced as a powerful and sustainable strategy in organic synthesis, enabling a wide range of chemical transformations under mild conditions. This approach utilizes a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer processes to generate highly reactive radical intermediates. This methodology has been effectively applied to the halogenation of unsaturated compounds like alkenes and enynes, which are core structural components of this compound.
The general mechanism for photoredox-catalyzed bromination involves the excitation of a photocatalyst (commonly a ruthenium or iridium complex, or an organic dye) by visible light. The excited catalyst can then oxidize a bromide salt to generate a bromine radical. This radical can then add to an unsaturated bond in the substrate molecule. Alternatively, the excited catalyst can be oxidatively quenched to generate a more potent oxidant which then generates the bromine for the reaction. This process avoids the use of harsh and often toxic molecular bromine and provides high chemo- and regioselectivity.
Research has demonstrated the utility of this method for various substrates. For example, the bromination of phenols and alkenes has been achieved with high efficiency by generating bromine in situ from the oxidation of Br⁻ using a Ru(bpy)₃²⁺ catalyst. In the context of conjugated enynes, photoredox catalysis can facilitate complex transformations such as 1,4-difunctionalization, providing access to structurally diverse allenes. These radical-based strategies highlight the potential for developing highly selective methods for the synthesis of halogenated enynes.
| Parameter | Condition |
|---|---|
| Catalyst | Ru(bpy)₃Cl₂ |
| Bromine Source | NaBr (Sodium Bromide) |
| Oxidant | Air |
| Solvent | CH₃CN (Acetonitrile) |
| Light Source | Visible Light (e.g., Blue LEDs) |
| Temperature | Room Temperature |
Utilization of Bromonitroalkenes as Precursors
Bromonitroalkenes have emerged as highly versatile and valuable intermediates in modern organic synthesis. Their utility stems from their unique electronic properties; they possess two electrophilic centers and can act as both electrophiles and nucleophiles, enabling a wide array of chemical transformations. The presence of both a nitro group, which is a strong electron-withdrawing group, and a bromine atom, which is a good leaving group, facilitates their participation in diverse reactions, including cycloadditions and cascade/domino reactions.
These precursors are typically prepared from the corresponding nitroalkenes via bromination reactions. Once formed, they can react with a variety of molecules to construct complex molecular architectures that are often found in biologically active compounds. The flexibility of the nitro group, which can be transformed into many other functional groups, further expands the synthetic potential of bromonitroalkene intermediates.
The application of bromonitroalkenes allows for the efficient assembly of carbocyclic and heterocyclic systems. By reacting with various mono- and bi-functional molecules, they can be used to synthesize a range of acyclic and polycyclic compounds. While direct synthesis of this compound from a bromonitroalkene precursor is not prominently documented, the principles of their reactivity suggest potential pathways. For instance, their role in building complex carbon skeletons through controlled addition and elimination reactions could be adapted to construct the conjugated enyne framework, offering a novel strategic approach to this class of molecules.
| Reaction Type | Reacting Partner | Resulting Structure Type |
|---|---|---|
| Cascade/Domino Reactions | Bifunctional molecules (e.g., enamines, enols) | Heterocycles, Carbocycles |
| Cycloaddition Reactions | Dienes, Azomethine ylides, Diazo compounds | Polycyclic systems, Spirocycles |
| Nucleophilic Substitution | Active methylene (B1212753) compounds, Electron-rich arenes | Functionalized acyclic compounds |
Reactivity and Chemical Transformations of 1 Bromo 6,6 Dimethyl 2 Hepten 4 Yne
Nucleophilic Substitution Reactions at the Brominated Center
The bromine atom in 1-bromo-6,6-dimethyl-2-hepten-4-yne is situated at an allylic position, which significantly influences the mechanism and outcome of nucleophilic substitution reactions. The adjacent double bond plays a crucial role in stabilizing potential intermediates, making the C-Br bond susceptible to cleavage.
Mechanistic Investigations of Bromine Displacement (SN1, SN2, SN'2 pathways)
The displacement of the bromide ion by a nucleophile can proceed through several mechanistic pathways, with the operative mechanism being dependent on factors such as the nature of the nucleophile, the solvent, and the reaction conditions.
SN1 Pathway: This mechanism involves the initial, rate-determining departure of the bromide leaving group to form a carbocation intermediate. The allylic nature of the C-Br bond in this compound would lead to a resonance-stabilized allylic carbocation. This delocalization of the positive charge over two carbon atoms enhances the stability of the carbocation, making the SN1 pathway plausible, particularly with weak nucleophiles in polar, protic solvents.
SN2 Pathway: This pathway involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs. For primary halogenoalkanes, the SN2 mechanism is often favored. chemguide.co.uk In the case of this compound, which is a primary allylic bromide, this pathway is highly likely, especially with strong, unhindered nucleophiles in polar, aprotic solvents. The reaction proceeds through a backside attack, leading to an inversion of stereochemistry if the carbon were chiral.
SN'2 Pathway: A unique pathway available to allylic systems is the SN'2 (SN2 prime) reaction. In this mechanism, the nucleophile attacks the carbon atom at the end of the double bond (the γ-carbon) rather than the carbon directly bonded to the leaving group (the α-carbon). This attack is concerted with the departure of the leaving group and a rearrangement of the double bond. This pathway is competitive with the SN2 mechanism and can be influenced by the steric hindrance at the α-carbon and the nature of the nucleophile. For this compound, an SN'2 attack would lead to a product with a rearranged double bond and the nucleophile attached to the carbon that was originally part of the alkyne.
| Mechanistic Pathway | Key Features | Favorable Conditions | Potential Product from this compound |
| SN1 | Two-step process via a resonance-stabilized allylic carbocation. | Weak nucleophiles, polar protic solvents. | Mixture of direct and rearranged substitution products. |
| SN2 | Single-step, concerted backside attack. | Strong, unhindered nucleophiles, polar aprotic solvents. | Direct substitution product with inversion of configuration (if applicable). |
| SN'2 | Single-step, concerted attack at the γ-carbon with double bond rearrangement. | Sterically hindered α-carbon, certain nucleophiles. | Rearranged substitution product (allene or conjugated diene). |
Regioselectivity and Stereoselectivity in Substitution Reactions
The presence of the allylic system introduces complexities in both regioselectivity and stereoselectivity.
Regioselectivity: In SN1 reactions, the nucleophile can attack either of the two carbons that share the positive charge in the resonance-stabilized carbocation, potentially leading to a mixture of constitutional isomers. In SN2' reactions, the nucleophile exclusively attacks the γ-carbon, leading to a different regioisomer compared to the direct SN2 attack at the α-carbon. The choice between SN2 and SN'2 can be influenced by the substituents on the allylic system and the nature of the nucleophile.
Stereoselectivity: In an SN2 reaction, if the α-carbon were a stereocenter, a complete inversion of stereochemistry would be expected. For SN1 reactions proceeding through a planar carbocation, a racemic mixture of products would be anticipated if a new stereocenter is formed. SN'2 reactions can also exhibit stereoselectivity, often proceeding via an anti-attack, where the nucleophile adds to the face of the double bond opposite to the departing leaving group.
Functional Group Interconversions via Nucleophilic Attack
Nucleophilic substitution reactions are a powerful tool for the interconversion of functional groups. A variety of nucleophiles can be employed to displace the bromide in this compound, leading to a diverse range of products.
| Nucleophile | Product Functional Group | Example Reagent |
| Hydroxide (B78521) ion (OH-) | Alcohol | Sodium hydroxide (NaOH) |
| Alkoxide ion (RO-) | Ether | Sodium ethoxide (NaOEt) |
| Cyanide ion (CN-) | Nitrile | Potassium cyanide (KCN) |
| Azide (B81097) ion (N3-) | Azide | Sodium azide (NaN3) |
| Carboxylate ion (RCOO-) | Ester | Sodium acetate (B1210297) (CH3COONa) |
| Thiocyanate (B1210189) ion (SCN-) | Thiocyanate | Potassium thiocyanate (KSCN) |
| Ammonia (NH3) | Amine | Excess ammonia |
Addition Reactions to the Carbon-Carbon Unsaturated Bonds
The alkene and alkyne moieties in this compound are susceptible to addition reactions, where the π-bonds are broken and new σ-bonds are formed.
Electrophilic Additions to the Alkene Moiety
The carbon-carbon double bond can react with electrophiles. In an electrophilic addition reaction, the π-bond of the alkene acts as a nucleophile, attacking an electrophilic species. This typically proceeds through a carbocation intermediate. The regioselectivity of such additions to unsymmetrical alkenes is generally governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom that has the greater number of hydrogen atoms, leading to the more stable carbocation. libretexts.org
| Electrophilic Reagent | Intermediate | Expected Product |
| Hydrogen Halide (H-X) | Carbocation | Halogen adds to the more substituted carbon. |
| Halogen (X2) | Halonium ion | Dihaloalkane (typically anti-addition). |
| Water (H2O) in acid | Carbocation | Alcohol (Markovnikov orientation). |
Electrophilic and Nucleophilic Additions to the Alkyne Moiety
The carbon-carbon triple bond is also electron-rich and can undergo addition reactions.
Electrophilic Additions: Similar to alkenes, alkynes can undergo electrophilic addition. libretexts.org The reaction can often occur twice due to the presence of two π-bonds. The addition of one equivalent of an electrophile typically results in an alkene, which can then undergo a second addition. The regioselectivity of the addition of unsymmetrical reagents to the alkyne in this compound would be influenced by the electronic effects of the neighboring alkene and the steric bulk of the tert-butyl group.
Nucleophilic Additions: While less common for simple alkynes, nucleophilic addition can occur, particularly if the alkyne is activated by an electron-withdrawing group. In the context of this compound, the bromine atom and the double bond might not provide sufficient activation for facile nucleophilic addition to the alkyne under standard conditions. However, in the presence of specific catalysts or highly reactive nucleophiles, this pathway could be possible.
| Reaction Type | Reagent | Intermediate/Transition State | Potential Product |
| Electrophilic Addition | H-X (1 equivalent) | Vinyl cation | Haloalkene |
| Electrophilic Addition | X2 (1 equivalent) | Halonium ion | Dihaloalkene |
| Hydration (acid-catalyzed) | H2O, H2SO4, HgSO4 | Enol | Ketone (via keto-enol tautomerism) |
Hydrofunctionalization and Halogenation of the En-yne System
The conjugated en-yne system of this compound presents distinct sites for electrophilic addition: the carbon-carbon double bond (C2=C3) and the carbon-carbon triple bond (C4≡C5). The reactivity towards hydrofunctionalization (e.g., hydrohalogenation) and halogenation is governed by the electronic properties and relative stability of the potential carbocation intermediates.
In hydrohalogenation, the regioselectivity of proton addition is dictated by the formation of the more stable carbocation. Addition across the double bond could lead to a resonance-stabilized allylic carbocation, while addition across the alkyne would yield a vinylic carbocation. Generally, the allylic cation is more stable, suggesting that reactions at the C=C bond are kinetically favored.
Similarly, in halogenation reactions (e.g., with Br₂ or Cl₂), the reaction typically proceeds through a cyclic halonium ion intermediate. The double bond is often more susceptible to electrophilic attack than the triple bond, which can lead to selective dihalogenation at the C2-C3 positions under controlled conditions. However, the specific reaction outcomes can be highly dependent on the reagents and conditions employed.
Transition Metal-Catalyzed Cross-Coupling Reactions
The vinyl bromide moiety in this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C1 position, enabling the synthesis of complex molecular architectures. The compound serves as a key intermediate in the synthesis of the antifungal agent Terbinafine through such coupling strategies. google.comgoogle.comjchr.org
Palladium-Catalyzed Cross-Coupling Processes (e.g., Heck, Suzuki, Negishi, Sonogashira variants)
Palladium catalysis is central to the functionalization of vinyl halides. nih.gov The general mechanism for these reactions involves an oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com
Heck Reaction: This reaction would couple the vinyl bromide with an alkene in the presence of a palladium catalyst and a base. This process allows for the extension of the carbon chain and the formation of a new substituted alkene.
Suzuki Reaction: The Suzuki coupling involves the reaction of the vinyl bromide with an organoboron compound, such as a boronic acid or ester, catalyzed by a palladium complex. youtube.commdpi.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups.
Negishi Reaction: In a Negishi coupling, an organozinc reagent is coupled with the vinyl bromide. youtube.comnih.gov These reactions are often characterized by high reactivity and yield.
Sonogashira Reaction: This reaction forms a C(sp²)-C(sp) bond by coupling the vinyl bromide with a terminal alkyne. It typically employs a dual catalytic system of palladium and copper(I). mdpi.com
Below is a table summarizing the potential palladium-catalyzed coupling reactions for this compound.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, PPh₃, Base | C(sp²)-C(sp²) |
| Suzuki | Organoboron (R-B(OH)₂) | Pd(PPh₃)₄, Base | C(sp²)-C(sp²) |
| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄ or Ni catalyst | C(sp²)-C |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Amine Base | C(sp²)-C(sp) |
Copper-Mediated Coupling Reactions Involving the Bromo-En-yne Scaffold
Copper-catalyzed or -mediated reactions provide a valuable alternative or complement to palladium-based systems, particularly for forming carbon-heteroatom bonds. acs.org Ullmann-type reactions, for instance, can couple vinyl bromides with amines, alcohols, or thiols. Modern protocols often use catalytic amounts of copper along with specific ligands, such as amino acids or diamines, to facilitate the reaction under milder conditions than traditional Ullmann couplings. organic-chemistry.orgnih.gov
For this compound, a copper-catalyzed coupling with an amine (amination) is particularly relevant. This reaction pathway can generate enamines or allylamine (B125299) derivatives. For example, a versatile and efficient copper-catalyzed amidation of vinyl bromides has been developed using a combination of copper iodide and N,N'-dimethylethylenediamine, which tolerates various functional groups. organic-chemistry.org
Cyclization and Annulation Reactions
Intramolecular Cyclization Pathways Involving the Enyne and Bromine Functionalities
The structure of this compound, containing both a vinyl bromide and a suitably positioned alkyne, makes it a candidate for intramolecular cyclization reactions. Such reactions are powerful methods for constructing cyclic compounds.
One plausible pathway is a palladium-catalyzed intramolecular Heck-type reaction. Oxidative addition of the palladium(0) catalyst to the C-Br bond would form a vinyl-palladium(II) intermediate. This intermediate could then undergo an intramolecular migratory insertion with the alkyne moiety. Depending on the geometry and reaction conditions, this could lead to a 6-exo-dig cyclization, which is generally favored, to form a six-membered ring. chemrxiv.org Alternatively, metal-mediated cyclizations, for example using indium, have been shown to be effective for 1-bromo-enynes, leading to the formation of five- and six-membered rings. acs.orgnih.gov These radical cascade cyclizations of 1,n-enynes have emerged as a powerful strategy for preparing carbocycles. rsc.org
Tandem Reactions Leading to Fused Ring Systems and Heterocyclic Architectures
Tandem reactions, or cascade reactions, are powerful synthetic tools that allow for the construction of complex molecular architectures in a single operation, thereby increasing efficiency and reducing waste. Bromo-enynes like this compound are excellent substrates for such transformations, as the vinyl bromide moiety can initiate a variety of cyclization cascades.
Palladium-Catalyzed Tandem Cyclizations:
Palladium catalysis is a cornerstone of modern organic synthesis, and it is particularly effective in mediating the cyclization of halo-enynes. In a typical palladium-catalyzed tandem reaction, oxidative addition of a low-valent palladium species to the carbon-bromine bond of this compound would generate a vinylpalladium(II) intermediate. This intermediate can then undergo an intramolecular carbopalladation across the tethered alkyne. The regioselectivity of this cyclization is generally governed by the formation of the thermodynamically more stable ring size, typically a five- or six-membered ring.
The subsequent fate of the newly formed organopalladium intermediate determines the final product. It can participate in cross-coupling reactions with various partners, leading to the formation of functionalized fused ring systems. The steric bulk of the tert-butyl group in this compound would be expected to influence the conformation of the transition states in these cyclization and coupling steps, potentially leading to high levels of diastereoselectivity.
| Catalyst System | Coupling Partner | Potential Product Type | Reference Analogy |
| Pd(PPh₃)₄ / Base | Organoboron Reagent | Arylated or Vinylated Fused Carbocycle | nih.gov |
| Pd(OAc)₂ / Ligand | Alkene or Alkyne | Polycyclic System via Heck-type reaction | mdpi.com |
| PdCl₂(PPh₃)₂ / CO | Carbon Monoxide | Carbonylated Fused Ring System |
Radical-Mediated Cyclizations:
Radical cyclizations offer a complementary approach to the construction of cyclic molecules from bromo-enynes. Initiation of a radical at the carbon bearing the bromine atom, typically using a radical initiator such as AIBN (azobisisobutyronitrile) with a reducing agent like tributyltin hydride (Bu₃SnH), would lead to a vinyl radical. This radical can then undergo intramolecular cyclization onto the alkyne.
The regioselectivity of radical cyclizations is governed by Baldwin's rules, which generally favor exo-dig cyclizations for the formation of five-membered rings. The resulting vinyl radical intermediate can be trapped by a hydrogen atom donor to complete the sequence. The formation of fused ring systems can be achieved if the initial substrate is appropriately designed with additional unsaturation. Furthermore, the use of oxidizing or reducing conditions after the initial cyclization can lead to a variety of heterocyclic architectures. For instance, trapping the intermediate radical with an oxygen or nitrogen-containing species could pave the way for the synthesis of furans, pyrroles, or other heterocycles.
| Initiator System | Trapping Agent | Potential Product Type | Reference Analogy |
| AIBN / Bu₃SnH | H-atom donor | Fused Carbocycle | nih.gov |
| Triethylborane / O₂ | Oxygen | Fused Oxygen Heterocycle | |
| Photoredox Catalyst | Nitrogen Nucleophile | Fused Nitrogen Heterocycle | rsc.org |
Oxidation and Reduction Chemistry of the En-yne System
The selective oxidation or reduction of one of the unsaturated functionalities in the presence of the other is a significant challenge in the chemistry of en-ynes. The electronic differences and steric environment of the alkene and alkyne in this compound play a crucial role in determining the outcome of these transformations.
Selective Oxidation Reactions
The selective oxidation of either the double or the triple bond in an en-yne system allows for the introduction of new functional groups and the generation of valuable synthetic intermediates.
Epoxidation:
The epoxidation of the double bond in this compound would yield a vinylic epoxide. Common epoxidizing agents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. The electron-withdrawing effect of the bromine atom and the steric hindrance from the tert-butyl group would likely decrease the nucleophilicity of the double bond, potentially requiring more forcing conditions for epoxidation. The alkyne is generally less reactive towards electrophilic epoxidation than the alkene.
Dihydroxylation:
The dihydroxylation of the alkene moiety would lead to a diol. Reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) are commonly used for this transformation. The Sharpless asymmetric dihydroxylation, employing a chiral ligand, could potentially be used to achieve an enantioselective synthesis of the diol. organic-chemistry.orgresearchgate.net The steric hindrance of the tert-butyl group would be expected to direct the incoming oxidant to the less hindered face of the double bond, leading to a high degree of diastereoselectivity.
| Reagent | Functional Group Targeted | Product | Reference Analogy |
| m-CPBA | Alkene | Epoxide | york.ac.uk |
| OsO₄, NMO | Alkene | cis-Diol | wikipedia.org |
| O₃ then DMS | Alkene and Alkyne | Cleavage to Carbonyls/Carboxylic Acids |
Selective Reduction Reactions of the Alkene and Alkyne
The selective reduction of either the double or the triple bond in this compound provides access to a range of partially saturated compounds.
Selective Reduction of the Alkyne:
The reduction of the internal alkyne to a cis- or trans-alkene is a well-established transformation.
cis-Alkene Formation: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is the classic method for the syn-addition of hydrogen across a triple bond, yielding a cis-alkene. masterorganicchemistry.com The alkene moiety is generally less reactive towards this catalyst system.
trans-Alkene Formation: The reduction of the alkyne to a trans-alkene can be achieved using dissolving metal reduction, such as sodium in liquid ammonia. libretexts.org This method proceeds via a radical anion intermediate and is highly stereoselective for the formation of the trans-isomer.
Selective Reduction of the Alkene:
The selective reduction of the double bond in the presence of the triple bond is more challenging due to the generally higher reactivity of alkynes towards catalytic hydrogenation. However, certain catalytic systems have been developed to achieve this selectivity. For instance, palladium on carbon (Pd/C) under carefully controlled conditions of hydrogen pressure and temperature can sometimes favor the reduction of a less substituted or sterically accessible alkene over an internal alkyne. masterorganicchemistry.com Transfer hydrogenation conditions, using a hydrogen donor like formic acid or isopropanol (B130326) in the presence of a suitable catalyst, can also offer enhanced selectivity.
| Reagent/Catalyst | Functional Group Targeted | Product | Reference Analogy |
| H₂, Lindlar's Catalyst | Alkyne | cis-Alkene | masterorganicchemistry.com |
| Na, NH₃(l) | Alkyne | trans-Alkene | libretexts.org |
| H₂, Pd/C (controlled) | Alkene | Alkane | masterorganicchemistry.com |
Advanced Spectroscopic and Spectrometric Characterization Studies
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 1-Bromo-6,6-dimethyl-2-hepten-4-yne, both ¹H and ¹³C NMR provide critical data for structural confirmation and stereochemical assignment of the olefinic protons.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The tert-butyl group protons typically appear as a sharp singlet in the upfield region, integrating to nine protons. The methylene (B1212753) protons adjacent to the bromine atom would exhibit a signal further downfield, split by the adjacent vinyl proton. The two vinylic protons form an AX or AB system, with their chemical shifts and coupling constant being diagnostic of the double bond's stereochemistry (E or Z).
t-Butyl Protons (-C(CH₃)₃): A prominent singlet is anticipated around 1.2-1.4 ppm, representing the nine equivalent protons of the tert-butyl group. acdlabs.com
Vinylic Protons (-CH=CH-): Two doublets are expected in the region of 6.0-6.5 ppm. The coupling constant (J-value) between these protons is crucial for determining the geometry of the double bond. A larger coupling constant (typically 11-18 Hz) is indicative of a trans (E) configuration, while a smaller coupling constant (5-10 Hz) suggests a cis (Z) configuration.
Methylene Protons (-CH₂Br): A doublet is predicted in the range of 3.8-4.2 ppm, deshielded by the adjacent electronegative bromine atom and coupled to the neighboring vinylic proton.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The tert-butyl group will show two signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The sp-hybridized carbons of the alkyne and the sp²-hybridized carbons of the alkene will resonate in their characteristic downfield regions.
t-Butyl Carbons: The three methyl carbons are expected to have a chemical shift between 28 and 32 ppm, and the quaternary carbon should appear in a similar region. acdlabs.com
Alkynyl Carbons (-C≡C-): The two sp-hybridized carbons typically resonate in the range of 70-90 ppm. youtube.com
Alkenyl Carbons (-CH=CH-): The sp²-hybridized carbons of the double bond are expected between 110 and 140 ppm.
Methylene Carbon (-CH₂Br): The carbon atom bonded to bromine will be found in the range of 30-40 ppm.
Interactive Data Table: Predicted NMR Data for this compound
| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹H Multiplicity | ¹³C Chemical Shift (ppm, predicted) |
| -C(C H₃)₃ | 1.3 | Singlet | 30 |
| -C (CH₃)₃ | - | - | 28 |
| -C ≡C- | - | - | 80 |
| -C≡C - | - | - | 85 |
| =C H- | 6.2 | Doublet | 115 |
| -CH=C H- | 6.4 | Doublet | 135 |
| -C H₂Br | 4.0 | Doublet | 35 |
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact molecular formula of a compound and offers insights into its structure through analysis of fragmentation patterns.
For this compound (C₉H₁₃Br), the molecular ion peak in the mass spectrum would be characterized by a distinctive isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~51:49 ratio). This results in two peaks of almost equal intensity for the molecular ion (M⁺) and M+2.
Key Fragmentation Pathways:
Loss of Bromine: A common fragmentation pathway for alkyl halides is the cleavage of the carbon-halogen bond. This would result in a significant fragment ion at [M-Br]⁺.
Alpha-Cleavage: Cleavage of the bond adjacent to the functional groups is also prevalent. For instance, cleavage at the t-butyl group could lead to the formation of a stable tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57.
Allylic Cleavage: The bond allylic to the double bond is susceptible to cleavage, which could lead to various resonance-stabilized cations.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| m/z (predicted) | Ion Formula | Identity |
| 200/202 | [C₉H₁₃Br]⁺ | Molecular Ion (M⁺, M+2) |
| 121 | [C₉H₁₃]⁺ | [M-Br]⁺ |
| 57 | [C₄H₉]⁺ | [C(CH₃)₃]⁺ |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy:
C-Br Stretch: The carbon-bromine stretching vibration is typically observed in the fingerprint region of the IR spectrum, between 515 and 690 cm⁻¹. orgchemboulder.com
C≡C Stretch: The carbon-carbon triple bond of the internal, non-symmetrical alkyne is expected to show a weak to medium absorption band in the range of 2100-2260 cm⁻¹. orgchemboulder.comlibretexts.org
C=C Stretch: The carbon-carbon double bond stretch will likely appear around 1640-1680 cm⁻¹.
=C-H Bending: The out-of-plane bending vibrations of the vinylic C-H bonds can provide additional information about the stereochemistry of the double bond. For a trans alkene, a strong band is expected around 960-975 cm⁻¹.
C-H Stretches: The sp³ C-H stretching of the methyl and methylene groups will be observed just below 3000 cm⁻¹, while the sp² C-H stretching of the alkene will be just above 3000 cm⁻¹.
Raman Spectroscopy:
Raman spectroscopy often provides complementary information to IR spectroscopy. Due to the change in polarizability, non-polar bonds can give strong Raman signals.
C≡C Stretch: The alkyne C≡C stretch is often stronger and more readily observed in the Raman spectrum compared to the IR spectrum, especially for internal alkynes. nih.gov The conjugation with the double bond can enhance the Raman signal. nih.govoxinst.comimperial.ac.uk
C=C Stretch: The C=C double bond stretch will also be Raman active.
C-Br Stretch: The C-Br stretch is also observable in the Raman spectrum.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹, predicted) | Raman Frequency (cm⁻¹, predicted) | Intensity |
| C-H (sp²) | ~3050 | ~3050 | Medium |
| C-H (sp³) | ~2960 | ~2960 | Strong |
| C≡C | 2100-2260 | 2100-2260 | Weak (IR), Strong (Raman) |
| C=C | 1640-1680 | 1640-1680 | Medium |
| =C-H bend (out-of-plane) | ~970 (for E-isomer) | Weak | Strong (IR) |
| C-Br | 515-690 | 515-690 | Medium-Strong |
X-ray Crystallography for Solid-State Structural Determination (if applicable)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and the conformation of this compound in a crystal lattice.
However, as of the current body of scientific literature, no public records of a single-crystal X-ray diffraction study for this compound are available. This is not uncommon for relatively small, acyclic, and non-chiral organic molecules which may be liquids or low-melting solids at ambient temperature, making single crystal growth challenging. Should such data become available, it would unequivocally confirm the stereochemistry of the double bond and provide valuable insights into intermolecular interactions in the solid state.
Computational and Theoretical Investigations of 1 Bromo 6,6 Dimethyl 2 Hepten 4 Yne
Electronic Structure and Reactivity Modeling (e.g., Density Functional Theory Calculations)
Detailed electronic structure and reactivity modeling for 1-bromo-6,6-dimethyl-2-hepten-4-yne using methods like Density Functional Theory (DFT) have not been extensively reported in peer-reviewed literature. Such studies would provide critical insights into the molecule's behavior.
DFT calculations could elucidate the distribution of electron density, highlighting the electron-rich and electron-poor regions of the molecule. This information is crucial for predicting its reactivity towards nucleophiles and electrophiles. For instance, the bromine atom, being highly electronegative, would create a dipole moment, influencing the molecule's interactions. The conjugated enyne system, with its pi orbitals, would also be a key feature in its electronic landscape.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Hypothetical Value | Significance |
| Dipole Moment (Debye) | Data not available | Indicates the overall polarity of the molecule, affecting solubility and intermolecular forces. |
| HOMO Energy (eV) | Data not available | The energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| LUMO Energy (eV) | Data not available | The energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap (eV) | Data not available | Indicates the chemical reactivity and the energy required for electronic excitation. |
| Mulliken Atomic Charges | Data not available | Provides a measure of the partial charge on each atom, identifying potential sites for nucleophilic or electrophilic attack. |
Conformational Landscape and Isomer Stability Analysis
A thorough computational analysis of the conformational landscape of this compound would be essential for understanding its three-dimensional structure and the relative stabilities of its different spatial arrangements. The molecule exists as (E) and (Z) isomers due to the double bond.
Computational methods could be employed to:
Identify all possible stable conformers arising from rotation around single bonds.
Calculate the relative energies of these conformers to determine the most stable structures.
Analyze the steric hindrance introduced by the bulky tert-butyl group and the bromine atom.
The stability of the (E) and (Z) isomers could also be computationally compared, providing insights into their thermodynamic equilibrium.
Table 2: Hypothetical Relative Energies of this compound Isomers and Conformers
| Isomer/Conformer | Method | Relative Energy (kcal/mol) | Note |
| (E)-isomer, Conformer 1 | Data not available | Data not available | The trans isomer across the double bond. |
| (E)-isomer, Conformer 2 | Data not available | Data not available | A different rotational isomer of the (E) form. |
| (Z)-isomer, Conformer 1 | Data not available | Data not available | The cis isomer across the double bond. |
| (Z)-isomer, Conformer 2 | Data not available | Data not available | A different rotational isomer of the (Z) form. |
Reaction Mechanism Elucidation through Transition State Calculations
Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions. For this compound, this would be particularly valuable for understanding its role in the synthesis of terbinafine.
Transition state calculations could be used to:
Map the potential energy surface for key reactions, such as nucleophilic substitution at the carbon bearing the bromine atom.
Identify the structure of the transition state, which is the highest energy point along the reaction coordinate.
Calculate the activation energy, providing a quantitative measure of the reaction rate.
These calculations could help optimize reaction conditions and predict the formation of different products.
Table 3: Hypothetical Activation Energies for a Nucleophilic Substitution Reaction of this compound
| Reactant | Nucleophile | Solvent | Computational Method | Calculated Activation Energy (kcal/mol) |
| (E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne | Methylamine | Acetonitrile | Data not available | Data not available |
| (Z)-1-Bromo-6,6-dimethyl-2-hepten-4-yne | Methylamine | Acetonitrile | Data not available | Data not available |
Prediction and Interpretation of Spectroscopic Parameters
Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and purity of a compound. For this compound, this would be a valuable tool for its characterization.
NMR Spectroscopy: Computational methods can predict the 1H and 13C chemical shifts. These predicted spectra can aid in the assignment of experimental NMR signals.
Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies of the molecule, corresponding to the absorption bands in an IR spectrum. This can help identify the presence of specific functional groups, such as the C=C double bond, the C≡C triple bond, and the C-Br bond.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum, which is primarily influenced by the conjugated enyne system.
Table 4: Hypothetical Predicted Spectroscopic Data for (E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne
| Spectrum Type | Parameter | Predicted Value |
| 1H NMR | Chemical Shift (δ, ppm) | Data not available |
| 13C NMR | Chemical Shift (δ, ppm) | Data not available |
| IR | Vibrational Frequency (cm-1) for C≡C stretch | Data not available |
| IR | Vibrational Frequency (cm-1) for C=C stretch | Data not available |
| UV-Vis | λmax (nm) | Data not available |
The Versatile Building Block: this compound in Complex Organic Synthesis
The bifunctional nature of this compound, characterized by a reactive bromine atom and a conjugated enyne system, establishes it as a valuable intermediate in the field of organic chemistry. This article explores its specific applications as a precursor in the synthesis of complex molecules, focusing on its incorporation into target structures, its role in the formation of conjugated polyenes and polyynes, and its potential for derivatization in materials science and the development of specialty chemicals.
Comparative Studies with Analogous Halogenated Unsaturated Compounds
Reactivity Comparisons with Chloro- and Iodo-Analogs of 1-Bromo-6,6-dimethyl-2-hepten-4-yne
The identity of the halogen atom at the C-1 position plays a critical role in the reactivity of the molecule, particularly in nucleophilic substitution reactions where the halide acts as a leaving group. The general trend for leaving group ability among halogens is I⁻ > Br⁻ > Cl⁻. This trend is directly related to the strength of the carbon-halogen bond (C-Cl > C-Br > C-I) and the stability of the resulting halide anion in solution.
The chloro-analog, 1-Chloro-6,6-dimethyl-2-hepten-4-yne, is a known intermediate in the synthesis of the antifungal agent terbinafine. chemicalbook.comchemicalbook.comchemicalbook.com Research and comparative data indicate that chlorine's status as a poorer leaving group compared to bromine results in reduced rates for nucleophilic substitution reactions. Conversely, while specific research data for 1-Iodo-6,6-dimethyl-2-hepten-4-yne is scarce, established chemical principles dictate that it would be the most reactive of the three in substitution reactions due to the superior leaving group ability of the iodide ion.
The electronegativity of the halogen also imparts an inductive effect, influencing the electron density across the molecule. However, in reactions where the C-X bond is cleaved, leaving group ability is typically the dominant factor determining the reaction rate.
| Compound | Molecular Weight (g/mol) | Halogen | Leaving Group Ability | Relative Rate of Nucleophilic Substitution |
|---|---|---|---|---|
| 1-Chloro-6,6-dimethyl-2-hepten-4-yne | 156.65 nih.gov | Cl | Fair | Slowest |
| This compound | 201.10 nih.gov | Br | Good | Intermediate |
| 1-Iodo-6,6-dimethyl-2-hepten-4-yne | 248.10 (Calculated) | I | Excellent | Fastest |
Influence of Alkene and Alkyne Positional Isomerism on Reactivity Profiles
Positional isomerism of the double and triple bonds would significantly alter the chemical reactivity of the bromo-enyne scaffold. The structure of this compound places the bromine atom in an allylic position, which is activated towards substitution reactions due to the ability of the adjacent π-system to stabilize the transition state and any potential carbocationic intermediate.
If the positions of the alkene and alkyne were changed, the nature of the C-Br bond and the electronic communication between the unsaturated systems would be different. For instance:
A vinylic halide (e.g., 2-Bromo-6,6-dimethyl-1-hepten-4-yne) would be significantly less reactive in nucleophilic substitution reactions. The C-Br bond would have a higher bond dissociation energy due to the sp² hybridization of the carbon, making substitution reactions much more difficult.
A propargylic halide (e.g., 4-Bromo-6,6-dimethyl-2-hepten-1-yne) would also be highly reactive, often comparable to or even more reactive than allylic halides in Sₙ2 reactions.
An isolated halide , where the halogen is not conjugated with the π-systems (e.g., 7-Bromo-2,2-dimethyl-3-hepten-5-yne), would behave more like a typical alkyl halide, with its reactivity being less influenced by the distant double and triple bonds.
The conjugation of the ene-yne system is a driving force for certain reactions, such as enyne metathesis, which aims to form a thermodynamically stable 1,3-diene. organic-chemistry.org Altering the positions of the unsaturations would change the substrate's viability for such transformations and affect the stereochemical outcomes of addition reactions. acs.org
| Hypothetical Isomer | Nature of C-Br Bond | Expected Reactivity in Nucleophilic Substitution |
|---|---|---|
| This compound | Allylic | High (Resonance Stabilized) |
| 3-Bromo-6,6-dimethyl-1-hepten-4-yne | Vinylic/Propargylic adjacent | Complex; Vinylic position generally unreactive to Sₙ2 |
| 7-Bromo-2,2-dimethyl-3-hepten-5-yne | Primary Alkyl (Isolated) | Moderate (Standard Sₙ2) |
Impact of Steric and Electronic Variations on Synthetic Utility
The synthetic utility of this compound is a direct consequence of the interplay between steric and electronic effects within the molecule.
Electronic Effects: The molecule's reactivity is dominated by the electronic characteristics of the conjugated ene-yne system and the polar C-Br bond.
Allylic Activation: The C-Br bond is allylic to the C=C double bond. This position is electronically activated for nucleophilic substitution (Sₙ1 and Sₙ2 pathways) because the π-system can stabilize the transition state by delocalizing charge.
Electrophilic Addition: The electron-rich double and triple bonds are susceptible to electrophilic addition. libretexts.org However, the conjugation complicates simple predictions of regioselectivity, which would normally follow Markovnikov's rule in simpler alkenes. masterorganicchemistry.com
Inductive Effect: The electronegative bromine atom withdraws electron density from C-1, making it more electrophilic and susceptible to nucleophilic attack.
Steric Effects: The most significant steric feature is the tert-butyl group at the C-6 position. This bulky group exerts a powerful influence on the molecule's reactivity and synthetic applications.
Site Shielding: The t-butyl group creates considerable steric hindrance at the alkyne end of the molecule. This can direct incoming reagents to the less hindered allylic bromide end. For example, in reactions involving nucleophilic attack, the t-butyl group effectively prevents attack at or near the C-5 and C-6 positions.
Conformational Locking: The size of the t-butyl group can restrict the number of accessible conformations, potentially influencing the stereochemical outcome of reactions.
Favoring Elimination: In competition between substitution (Sₙ2) and elimination (E2) reactions, bulky bases are often used to favor elimination. Here, the steric bulk is part of the substrate itself, which could influence this balance depending on the attacking reagent. Steric effects are often a secondary consideration to the more powerful electronic effects that drive the reaction's primary pathway. youtube.com
The combination of an activated, accessible allylic bromide and a sterically shielded alkyne makes this compound a valuable and selective intermediate. It allows for synthetic transformations to occur predictably at the C-1 position while the rest of the molecule, particularly the sterically encumbered alkyne, remains unreactive.
Future Research Directions and Unexplored Reactivity of 1 Bromo 6,6 Dimethyl 2 Hepten 4 Yne
Development of Asymmetric Transformations Utilizing the Compound
The presence of a stereogenic center upon functionalization of the double bond or through allylic substitution highlights a significant, yet unexplored, area of research: the development of asymmetric transformations involving 1-Bromo-6,6-dimethyl-2-hepten-4-yne. The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science, and this bromo-en-yne represents a valuable scaffold for the preparation of enantiomerically enriched compounds.
Future research should focus on the application of modern asymmetric catalysis to this substrate. For instance, transition metal-catalyzed asymmetric allylic alkylation (AAA) reactions are a powerful tool for the formation of stereogenic centers. The development of chiral ligand-metal complexes (e.g., based on palladium, iridium, or copper) capable of controlling the enantioselectivity of nucleophilic attack on the allylic bromide moiety would be a significant advancement.
Table 1: Potential Asymmetric Transformations of this compound
| Reaction Type | Potential Catalyst System | Expected Product Type | Potential Advantages |
| Asymmetric Allylic Alkylation | Palladium or Iridium with chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands | Chiral allenes or skipped enynes | Access to novel chiral building blocks |
| Asymmetric Allylic Amination | Copper or Iridium with chiral ligands | Chiral allylic amines | Synthesis of precursors for bioactive molecules |
| Asymmetric Epoxidation | Chiral catalysts (e.g., Sharpless, Jacobsen) | Chiral epoxy-enynes | Versatile intermediates for further functionalization |
| Asymmetric Dihydroxylation | Osmium tetroxide with chiral ligands | Chiral diol-enynes | Introduction of multiple stereocenters |
Detailed research into the substrate-catalyst interactions will be crucial to achieve high levels of enantioselectivity. The steric hindrance imposed by the tert-butyl group could play a significant role in facial selectivity, a factor that could be exploited in the design of highly effective chiral catalysts.
Discovery of Novel Catalytic Systems for Site-Selective Functionalization
The conjugated en-yne system of this compound offers multiple reactive sites, including the C-Br bond, the double bond, and the triple bond. A key challenge and a significant area for future research is the development of catalytic systems that can achieve high site-selectivity (chemoselectivity and regioselectivity) in the functionalization of this molecule.
Current synthetic methods primarily exploit the reactivity of the allylic bromide in substitution reactions. However, the development of catalysts that can selectively activate other parts of the molecule would greatly expand its synthetic utility. For example, palladium-catalyzed cross-coupling reactions could be tailored to occur selectively at the C-Br bond (e.g., Suzuki, Sonogashira, or Heck coupling) without affecting the en-yne moiety. Conversely, catalysts could be designed to promote additions across the double or triple bond while leaving the allylic bromide intact.
Table 2: Potential Site-Selective Functionalization Strategies
| Target Site | Reaction Type | Potential Catalyst System | Desired Outcome |
| C-Br Bond | Cross-Coupling (e.g., Suzuki, Heck) | Palladium or Nickel with specific ligands | Selective C-C or C-heteroatom bond formation |
| Double Bond | Hydrometallation/Cross-Coupling | Rhodium or Ruthenium catalysts | Regio- and stereoselective functionalization of the alkene |
| Triple Bond | Hydrosilylation or Hydroboration | Platinum or Rhodium catalysts | Selective functionalization of the alkyne |
| Conjugated System | Cycloaddition Reactions | Lewis acids or transition metals | Construction of complex cyclic structures |
The interplay between different catalytic cycles and the substrate's inherent reactivity will be a fascinating area of study. The discovery of orthogonal catalytic systems, where each catalyst addresses a specific site without interfering with the others, would enable the development of one-pot, multi-step transformations, significantly increasing synthetic efficiency.
Green Chemistry Approaches to the Synthesis and Transformations of Bromo-En-ynes
The principles of green chemistry are increasingly important in modern chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis and subsequent transformations of this compound present several opportunities for the application of greener methodologies.
The current synthesis of this compound often involves the use of hazardous reagents and chlorinated solvents. prepchem.com Future research should explore more environmentally benign alternatives. This could include the use of greener brominating agents, such as N-bromosuccinimide (NBS) in place of elemental bromine, and the replacement of traditional organic solvents with water, ionic liquids, or supercritical fluids. wordpress.comresearchgate.net
Furthermore, the development of catalytic transformations that proceed with high atom economy is a key aspect of green chemistry. Reactions such as catalytic additions and cycloadditions are inherently more atom-economical than substitution reactions that generate stoichiometric byproducts. Biocatalysis, the use of enzymes to catalyze chemical reactions, also offers a promising green alternative. anr.frnih.govyoutube.comnih.govyoutube.com The potential for enzymes to catalyze the asymmetric transformation of this compound under mild, aqueous conditions is a particularly exciting avenue for future investigation.
Exploration of New Application Areas in Pure Chemical Synthesis and Methodological Development
Beyond its role as a precursor to Terbinafine, this compound has the potential to become a valuable building block in the synthesis of a wide range of complex organic molecules and in the development of novel synthetic methodologies. Its unique combination of functional groups makes it an ideal substrate for cascade reactions, where multiple bond-forming events occur in a single synthetic operation.
For example, a transition metal-catalyzed cascade reaction could be initiated by oxidative addition into the C-Br bond, followed by intramolecular carbometalation of the alkyne and subsequent functionalization. Such a process could rapidly generate molecular complexity from a relatively simple starting material. The compound could also be utilized in the development of new multicomponent reactions, where three or more reactants combine in a single step to form a complex product.
Moreover, the exploration of the reactivity of this bromo-en-yne under various conditions (e.g., photoredox catalysis, electrochemical synthesis) could lead to the discovery of entirely new transformations and synthetic strategies. The development of such novel methods would not only expand the synthetic chemist's toolbox but also potentially lead to the discovery of new molecules with interesting biological or material properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-bromo-6,6-dimethyl-2-hepten-4-yne, and how can side reactions be minimized?
- Methodological Answer : A stepwise bromination strategy under inert atmosphere (e.g., nitrogen) is recommended to prevent unintended oxidation or polymerization. Use low-temperature conditions (0–5°C) with dichloromethane as a solvent to stabilize reactive intermediates. Monitor reaction progress via thin-layer chromatography (TLC) to optimize stoichiometry and quenching timing. Post-reaction purification via fractional distillation or column chromatography ensures high yields (≥85%) .
Q. How can the structural integrity of this compound be confirmed after synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Identify alkene (δ 5.2–5.8 ppm) and alkyne (δ 2.1–2.5 ppm) protons, with quaternary methyl carbons (δ 25–30 ppm).
- IR Spectroscopy : Confirm triple bond (C≡C stretch at ~2100 cm⁻¹) and vinyl bromide (C-Br stretch at ~550 cm⁻¹).
- GC-MS : Validate molecular ion peak at m/z 201 (C₉H₁³Br⁺) and fragmentation patterns .
Q. What are the primary reaction pathways for this compound in substitution and addition reactions?
- Methodological Answer :
- Substitution : Use nucleophiles (e.g., hydroxide or amines) in polar aprotic solvents (DMF/THF) at 50–60°C. The bromine atom undergoes SN₂ displacement, forming alcohols or amines.
- Addition : Catalytic hydrogenation (Pd/C, H₂) selectively reduces the alkene, while bromine remains intact. For alkyne hydration, employ HgSO₄/H₂SO₄ to form ketones .
Advanced Research Questions
Q. How does the regioselectivity of electrophilic addition differ between the alkene and alkyne moieties in this compound?
- Methodological Answer : Computational modeling (DFT) reveals higher electron density at the alkyne due to hyperconjugation with adjacent methyl groups, favoring electrophilic attack (e.g., HBr addition) at the triple bond. Experimental validation via kinetic studies (UV-Vis monitoring) under varying temperatures (25–80°C) quantifies activation energies for each site .
Q. How can contradictory data on reaction yields in literature be resolved?
- Methodological Answer : Replicate reported conditions while controlling variables:
- Purity : Verify starting material purity via GC-MS.
- Catalyst Lot Variability : Test multiple catalyst batches (e.g., Pd/C from different suppliers).
- Statistical Analysis : Use Design of Experiments (DoE) to identify critical parameters (temperature, solvent polarity) affecting yield .
Q. What strategies mitigate hazards during large-scale synthesis of this compound?
- Methodological Answer : Implement engineering controls:
- Controlled Addition : Use automated syringe pumps for bromine to prevent exothermic runaway.
- Ventilation : Scrubbers for HBr gas emissions.
- Thermal Monitoring : In-line IR thermography detects hotspots in flow reactors .
Methodological Resources for Data Interpretation
| Technique | Application | Key Parameters |
|---|---|---|
| HPLC-PDA | Quantify trace impurities (<0.1%) | C18 column, acetonitrile/water gradient |
| X-ray Crystallography | Resolve stereochemical ambiguities | Single-crystal diffraction (λ = 0.71073 Å) |
| Kinetic Isotope Effects | Elucidate reaction mechanisms (e.g., SN₁ vs. SN₂) | Deuterated vs. protiated substrates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
